

discovery and first synthesis of tribromonitromethane

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An In-depth Technical Guide on the Discovery and First Synthesis of Tribromonitromethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial discovery and first successful synthesis of tribromonitromethane, also known as **bromopicrin**. It details the seminal work of John Stenhouse and subsequent investigations, presenting the information with a focus on experimental data and procedural workflows.

Discovery

Tribromonitromethane (CBr₃NO₂) was first synthesized by the Scottish chemist John Stenhouse in 1854.[1][2][3] His pioneering work involved the reaction of picric acid with bromine in the presence of lime. The product was isolated through distillation of the aqueous mixture.[1][2][3] This initial method laid the groundwork for future studies and refinements of **bromopicrin** synthesis. Later, in 1870, Bolas and Groves revisited Stenhouse's method, reporting an almost quantitative conversion of picric acid to tribromonitromethane.[2] However, research by Scholl and Brenneken in 1898 identified the presence of small quantities of dibromodinitromethane as an impurity in the product derived from this original procedure.[2]

First Synthesis: The Stenhouse Method

The seminal method for preparing tribromonitromethane, as developed by Stenhouse, involves the oxidative degradation of picric acid by hypobromite, which is formed in situ from the



reaction of bromine with a base.

Chemical Reaction

The overall chemical transformation can be represented as follows:

 $C_6H_2(NO_2)_3OH + 11Br_2 + 16Ca(OH)_2 \rightarrow 3CBr_3NO_2 + Ca(BrO_3)_2 + 10CaBr_2 + 16H_2O + 3CaCO_3$

A simplified representation focusing on the key transformation of the picric acid is:

 $C_6H_2(NO_2)_3OH + Br_2 + Ca(OH)_2 \rightarrow CBr_3NO_2$

Experimental Protocol

The following protocol is adapted from historical accounts of the Stenhouse method.[4]

Materials:

- Picric Acid (C₆H₂(NO₂)₃OH)
- Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂)
- Bromine (Br₂)
- Water (H₂O)

Procedure:

- A suspension of calcium hydroxide is prepared by mixing calcium oxide with water in a reaction flask.
- Bromine is added portion-wise to the cooled and agitated calcium hydroxide suspension.
 This step generates calcium hypobromite.
- Picric acid is then introduced to the reaction mixture.
- The mixture is subjected to distillation, potentially under reduced pressure, to separate the volatile tribromonitromethane.



- The collected distillate, containing an immiscible layer of tribromonitromethane, is separated from the aqueous layer.
- The crude product is dried, typically over a drying agent like calcium hydroxide, to yield the final product.

Quantitative Data

The following table summarizes the reactant quantities used in a typical laboratory-scale synthesis based on the original method.[4]

Reactant	Quantity	Molar Mass (g/mol)	Moles (approx.)
Picric Acid	10 g	229.10	0.044
Calcium Oxide	40 g	56.08	0.713
Bromine	60 g	159.81	0.375
Water	500 mL	18.02	27.75

Early Refinements and Yield Analysis

In 1923, Louis Hunter investigated the reaction in more detail, aiming to optimize the yield of **bromopicrin** by modifying the reaction conditions, particularly the alkalinity.[2] Hunter proposed that the active agent is hypobromous acid or its salt and that the reaction can proceed via different pathways, impacting the final yield.[2]

Proposed Reaction Pathways by Hunter

Hunter suggested two primary equations to describe the conversion, which have different theoretical yields based on the fate of the nitro groups from the picric acid.[2]

- Equation I (Higher Yield): C₆H₂(NO₂)₃OH + 11HBrO → 3CBr₃NO₂ + 2HBr + 3CO₂ + 3H₂O
- Equation II (Lower Yield): C₆H₂(NO₂)₃OH + 12HBrO → 2CBr₃NO₂ + HNO₃ + 6HBr + 4CO₂ + 4H₂O



Quantitative Yield Data (Hunter, 1923)

Hunter's work demonstrated that the reaction conditions significantly influence the yield of tribromonitromethane. The highest yields were achieved in a faintly alkaline medium.[2]

Reaction Condition	Yield (%)*
Faintly Alkaline	up to 353
Acidic	Poor
Strongly Alkaline	Poor

*Note: The yield is calculated based on the percentage of nitrogen from the picric acid that is converted to tribromonitromethane. A theoretical yield of 390% is possible if all three nitro groups are converted (Equation I).[2]

Visualization of Processes Reaction Pathway Diagram

Caption: Reaction scheme for the first synthesis of tribromonitromethane.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the original Stenhouse synthesis.

Conclusion

The discovery and initial synthesis of tribromonitromethane by John Stenhouse represent a significant milestone in organic chemistry. While his method, utilizing the reaction of picric acid with bromine and lime, was effective, it is now largely of historical importance due to the hazardous nature of picric acid.[1][5] Modern synthetic routes, such as the direct bromination of nitromethane, are now favored for their improved safety and efficiency.[1][5] Nevertheless, a thorough understanding of the original Stenhouse method provides valuable insight into the historical development of nitroalkane chemistry.



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